

# GLPG3970: A Technical Guide to its Salt-Inducible Kinase Selectivity Profile

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## Compound of Interest

Compound Name: GLPG3970

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This technical guide provides an in-depth analysis of the selectivity profile of **GLPG3970**, a potent inhibitor of Salt-Inducible Kinases (SIKs). The document outlines the quantitative data regarding its inhibitory activity against SIK1, SIK2, and SIK3, details the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

## Quantitative Selectivity Profile of GLPG3970

**GLPG3970** has been identified as a dual inhibitor of SIK2 and SIK3 with marked selectivity against SIK1.<sup>[1][2][3][4][5][6]</sup> This selectivity is a key characteristic, as SIK1 has been implicated in the regulation of blood pressure and vascular remodeling, suggesting that its inhibition might lead to undesirable cardiovascular effects.<sup>[7]</sup> By selectively targeting SIK2 and SIK3, **GLPG3970** is being investigated for its therapeutic potential in autoimmune and inflammatory diseases, aiming to modulate immune responses while minimizing potential cardiovascular risks.<sup>[1][2][3][4][5][7]</sup>

The inhibitory potency of **GLPG3970** against the three SIK isoforms is summarized in the table below. The data clearly demonstrates a significantly higher affinity for SIK2 and SIK3 over SIK1.

Target Kinase	IC50 (nM)	Fold Selectivity (vs. SIK1)
SIK1	282.8	-
SIK2	7.8	~36-fold
SIK3	3.8	~74-fold

Data sourced from multiple publications confirming the selectivity profile of **GLPG3970**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols: Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) values for **GLPG3970** against SIK1, SIK2, and SIK3 was primarily conducted using a luminescent kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

### Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

- **Kinase Reaction & ATP Depletion:** The SIK enzyme, its substrate (typically a peptide like the AMARA peptide), and ATP are incubated with varying concentrations of the inhibitor (**GLPG3970**). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
- **ADP to ATP Conversion & Luminescence Detection:** The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial amount of ADP produced and, therefore, the kinase activity.

### Detailed Experimental Protocol

The following is a representative protocol for determining the IC50 of an inhibitor against a SIK enzyme using the ADP-Glo™ Kinase Assay.

## Materials:

- Recombinant human SIK1, SIK2, or SIK3 enzyme
- AMARA peptide substrate (or other suitable SIK substrate)
- ATP
- **GLPG3970** (or other test inhibitor)
- ADP-Glo™ Kinase Assay kit (Promega)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100)
- Multi-well assay plates (e.g., 384-well)
- Luminometer

## Procedure:

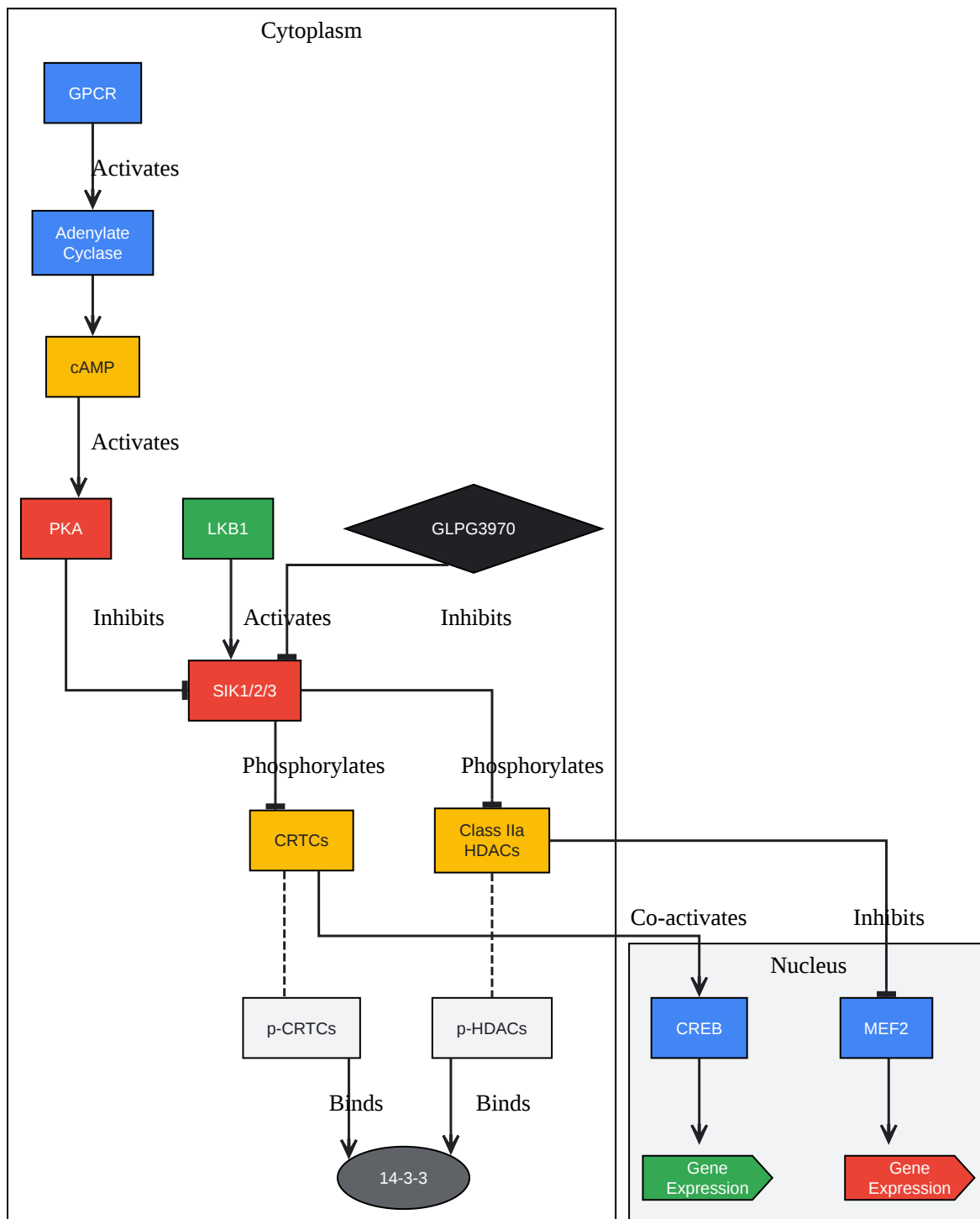
- **Compound Preparation:** Prepare a serial dilution of **GLPG3970** in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.
- **Kinase Reaction Mixture:** In each well of the assay plate, combine the SIK enzyme (at a pre-determined optimal concentration), the AMARA peptide substrate (e.g., 45 µM), and the various concentrations of **GLPG3970**.
- **Initiation of Kinase Reaction:** Initiate the reaction by adding ATP to a final concentration of, for example, 5 µM. The total reaction volume is typically kept low (e.g., 5 µL).
- **Incubation:** Incubate the reaction mixture at room temperature for a specified period, for instance, 120 minutes.
- **Termination and ATP Depletion:** Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

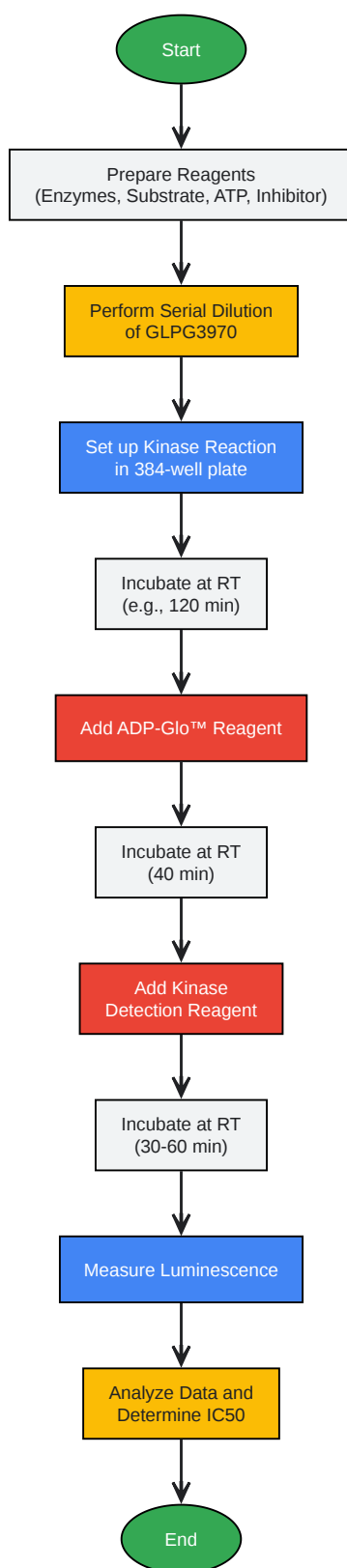
- **ADP Conversion and Signal Generation:** Add a volume of Kinase Detection Reagent (e.g., 10  $\mu$ L) to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

## Visualizations: Signaling Pathways and Experimental Workflow

### Salt-Inducible Kinase (SIK) Signaling Pathway

The SIK family of kinases are key regulators of various cellular processes, including metabolism and inflammation.[8] They are activated by the upstream kinase LKB1.[9][10] Once active, SIKs phosphorylate and thereby inhibit the activity of downstream targets, primarily the CREB-regulated transcription coactivators (CRTC)s and class IIa histone deacetylases (HDACs).[9][10] This phosphorylation leads to the sequestration of CRTC)s and HDACs in the cytoplasm via binding to 14-3-3 proteins, preventing them from translocating to the nucleus and regulating gene expression.[9] The activity of SIKs can be inhibited by protein kinase A (PKA), which is activated by cyclic AMP (cAMP).[9] PKA phosphorylates SIKs, leading to their inactivation and the subsequent dephosphorylation and nuclear translocation of CRTC)s and HDACs.[9]





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